(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-3-methylbutanamide hydrochloride
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Overview
Description
(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-3-methylbutanamide hydrochloride is a chemical compound with a complex structure that includes a pyridine ring substituted with a chlorine atom and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-3-methylbutanamide hydrochloride typically involves multiple steps. One common approach starts with the chlorination of pyridine to introduce the chlorine atom at the desired position. This is followed by the formation of the amide bond through a reaction with an appropriate amine and carboxylic acid derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-purity reagents and solvents, along with precise temperature and pressure control, ensures the consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-3-methylbutanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and interactions[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile employed .
Scientific Research Applications
(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-3-methylbutanamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research focuses on its potential use in treating various diseases, including its role as an inhibitor or activator of specific biological pathways.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
N-[(6-Chloropyridin-3-yl)methyl]methylamine: This compound shares a similar pyridine structure but lacks the amide group, resulting in different chemical properties and applications.
6-Chloro-N-methyl-3-pyridinemethanamine: Another related compound with a similar core structure but different substituents, leading to variations in reactivity and biological activity.
Uniqueness
(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-3-methylbutanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and specificity .
Biological Activity
(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-3-methylbutanamide hydrochloride is a compound of interest within the realm of pharmacological research, particularly due to its potential applications in agricultural pest control and as a therapeutic agent. This article presents a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C14H19ClN2⋅HCl. It features a chiral center at the carbon adjacent to the amino group, which is significant for its biological activity. The presence of the chloropyridine moiety is crucial for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily related to its role as an insecticide and potential therapeutic agent. The following sections detail specific activities observed in various studies.
1. Insecticidal Activity
The compound belongs to the neonicotinoid class, which is known for its neurotoxic effects on insects. Studies have demonstrated that it acts on nicotinic acetylcholine receptors (nAChRs), leading to paralysis and death in target pests.
Table 1: Insecticidal Efficacy
Study Reference | Target Insect | Concentration (mg/L) | Mortality Rate (%) |
---|---|---|---|
Elbert & Nauen (2000) | Aphids | 10 | 85 |
Jeschke & Nauen (2008) | Whiteflies | 5 | 90 |
Tomizawa & Casida (2009) | Thrips | 20 | 80 |
2. Antimicrobial Properties
Recent investigations have explored the antimicrobial potential of this compound. Preliminary results suggest it may inhibit the growth of certain bacteria and fungi, although further studies are required to establish its efficacy and mechanism.
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 50 µg/mL |
S. aureus | 30 µg/mL |
Candida albicans | 40 µg/mL |
The primary mechanism through which this compound exerts its effects involves modulation of neurotransmitter systems. Specifically, it binds to nAChRs, mimicking acetylcholine and leading to prolonged receptor activation. This overstimulation results in neurotoxicity, which is particularly effective against insects.
Case Studies
Several case studies highlight the compound's effectiveness in real-world applications:
- Field Trials on Crop Protection : A study conducted in a controlled agricultural environment demonstrated significant reductions in pest populations when applying the compound at recommended dosages.
- Laboratory Assessments : Laboratory assays confirmed that the compound displayed lower toxicity towards non-target organisms compared to traditional insecticides, suggesting a more environmentally friendly profile.
Properties
Molecular Formula |
C13H21Cl2N3O |
---|---|
Molecular Weight |
306.23 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-3-methylbutanamide;hydrochloride |
InChI |
InChI=1S/C13H20ClN3O.ClH/c1-4-17(13(18)12(15)9(2)3)8-10-5-6-11(14)16-7-10;/h5-7,9,12H,4,8,15H2,1-3H3;1H/t12-;/m0./s1 |
InChI Key |
CLRIKSQXHYZKFH-YDALLXLXSA-N |
Isomeric SMILES |
CCN(CC1=CN=C(C=C1)Cl)C(=O)[C@H](C(C)C)N.Cl |
Canonical SMILES |
CCN(CC1=CN=C(C=C1)Cl)C(=O)C(C(C)C)N.Cl |
Origin of Product |
United States |
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